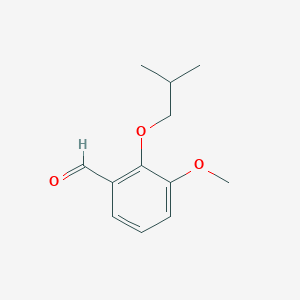










|
REACTION_CXSMILES
|
[OH:1][C:2]1[C:9]([O:10][CH3:11])=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].C([O-])([O-])=O.[K+].[K+].I[CH2:19][CH:20]([CH3:22])[CH3:21]>CN(C=O)C>[CH2:19]([O:1][C:2]1[C:9]([O:10][CH3:11])=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5])[CH:20]([CH3:22])[CH3:21] |f:1.2.3|
|


|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C(C=O)C=CC=C1OC
|
|
Name
|
|
|
Quantity
|
8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
4.53 mL
|
|
Type
|
reactant
|
|
Smiles
|
ICC(C)C
|
|
Name
|
|
|
Quantity
|
2.26 mL
|
|
Type
|
reactant
|
|
Smiles
|
ICC(C)C
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting slurry was stirred for at ambient temperature for 18 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
stirring
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated to 40° C. for 18 h
|
|
Duration
|
18 h
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at ambient temperature for 48 h
|
|
Duration
|
48 h
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched with H2O (100 mL)
|
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with EtOAc (3×100 mL)
|
|
Type
|
WASH
|
|
Details
|
The combined organics were washed with H2O (2×100 mL) and brine (2×100 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to an orange oil
|
|
Type
|
CUSTOM
|
|
Details
|
Purification by column chromatography (silica gel, hexanes/EtOAc, 90:10)
|


Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(C)C)OC1=C(C=O)C=CC=C1OC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.46 g | |
| YIELD: PERCENTYIELD | 62% | |
| YIELD: CALCULATEDPERCENTYIELD | 45.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |